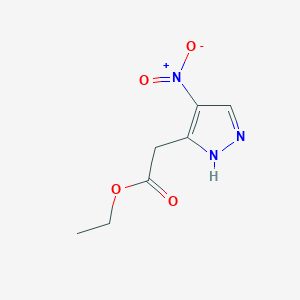

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate, also known as 4-nitro-1H-pyrazol-3-yl ethanoate, is a chemical compound belonging to the class of organic compounds known as nitro compounds. It is an ester with the formula C5H6N2O3 and is composed of a nitro group, an ethyl group, and a pyrazol-3-yl group. The compound is odorless, colorless, and has a melting point of 59-60°C. It is soluble in water, alcohol, and ether, and is slightly soluble in benzene. This compound has a variety of uses in scientific research and industrial applications.

Scientific Research Applications

Synthesis of Novel Compounds

- Ethyl (4-nitro-1H-pyrazol-3-yl)acetate has been used in the synthesis of new chemical compounds. For instance, it served as a starting material in the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives with potential antimicrobial activity (Asif et al., 2021).

Crystal Morphology Studies

- In the study of crystal morphology, this compound was used as a solvent for recrystallization of 3,4-Dinitro-1H-pyrazole (DNP), revealing insights into the influence of solvents on crystal shapes and structures (Song et al., 2017).

Catalysts in Chemical Reactions

- It has been involved in the synthesis of catalysts for chemical reactions. For example, a pyrazolylpyridine-molybdenum oxide composite, which included this compound, was developed as a heterogeneous catalyst for olefin epoxidation (Figueiredo et al., 2012).

Development of Antimicrobial Agents

- Research has demonstrated its potential in developing antimicrobial agents. Compounds derived from this compound exhibited significant antibacterial and antifungal properties against various microbial strains (Banoji et al., 2022).

Material Science Applications

- It has been utilized in material science, particularly in the growth and characterization of electro-optic materials. One study described the growth of crystals from solutions that included this compound, focusing on their morphological development and properties (Black et al., 1993).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBSCSECSYZFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)